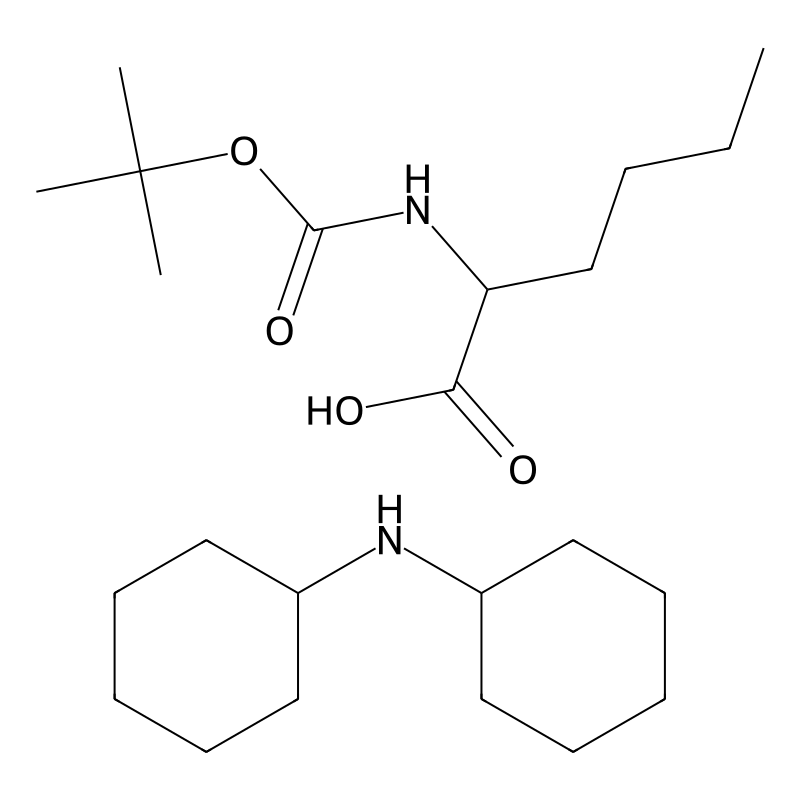

Boc-nle-oh.dcha

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protected Amino Acid Building Block

The "Boc" (tert-Butyloxycarbonyl) group in Boc-Nle-OH.DCHA serves as a protecting group for the amino group (Nle-OH) of the norleucine amino acid. This protection is crucial during peptide synthesis to prevent unwanted reactions at the amino terminus. Once the peptide chain is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amino group, allowing for further modifications or cyclization of the peptide [, ].

Dicyclohexylammonium Salt

The dicyclohexylammonium (DCHA) cation serves as a counterion to the negatively charged carboxylate group (COOH) of the norleucine. This salt form enhances the solubility of Boc-Nle-OH.DCHA in organic solvents commonly used in peptide coupling reactions, making it a more practical choice for peptide synthesis compared to the free acid form [, ].

Boc-Nle-OH·DCHA, known chemically as tert-Butoxycarbonyl-Nle-OH with Dicyclohexylamine salt, is a compound with the molecular formula and a molecular weight of 442.59 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. The compound is characterized by its linear structure and solubility properties, making it suitable for various chemical applications, particularly in organic synthesis and peptide chemistry .

Boc-Nle-OH.DCHA itself doesn't have a specific mechanism of action. It functions as a building block for peptides, which can have diverse mechanisms depending on their sequence and structure. The incorporated norleucine residue can influence the peptide's conformation, stability, and interaction with other molecules based on its hydrophobic nature.

While detailed safety information is limited, some general precautions are recommended when handling Boc-Nle-OH.DCHA:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Avoid inhalation and ingestion of the compound.

- Work in a well-ventilated fume hood.

- Store the compound according to the manufacturer's instructions, typically in a cool and dry place.

Boc-Nle-OH·DCHA is primarily utilized in peptide synthesis, where it acts as a protected amino acid. The Boc group can be removed under acidic conditions to yield the free amino acid, facilitating the formation of peptide bonds. Typical reactions involving Boc-Nle-OH·DCHA include:

- Deprotection Reactions: The removal of the Boc group using acids such as trifluoroacetic acid (TFA).

- Coupling Reactions: Utilization in solid-phase peptide synthesis where it can be coupled with other amino acids to form longer peptide chains.

- Ugi Reaction: This reaction allows the formation of various amides and isocyanides using Boc-Nle-OH·DCHA as a starting material .

While specific biological activity data for Boc-Nle-OH·DCHA is limited, compounds with similar structures often exhibit significant biological properties. The presence of the Nle (Norleucine) residue suggests potential applications in medicinal chemistry, particularly in developing therapeutic peptides. The compound's ability to serve as a building block in peptide synthesis positions it as a valuable tool in drug development and biological research .

The synthesis of Boc-Nle-OH·DCHA typically involves:

- Preparation of the Boc Protected Amino Acid: Norleucine is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.

- Formation of Dicyclohexylamine Salt: The resulting Boc-Nle-OH can be treated with dicyclohexylamine to form the corresponding salt.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain high-purity Boc-Nle-OH·DCHA .

Boc-Nle-OH·DCHA is primarily used in:

- Peptide Synthesis: As a protected amino acid, it facilitates the assembly of peptides through solid-phase or solution-phase methods.

- Drug Development: Its structural properties make it useful for designing bioactive peptides that can interact with biological targets.

- Research: Employed in various studies related to protein structure and function due to its role as an amino acid building block .

Interaction studies involving Boc-Nle-OH·DCHA focus on its reactivity and compatibility with other reagents in peptide synthesis. Its role as a substrate for coupling reactions has been explored extensively, demonstrating its utility in forming diverse peptide structures. Furthermore, studies on its solubility and permeability indicate that it can effectively penetrate biological membranes, making it relevant for drug formulation research .

Several compounds share structural similarities with Boc-Nle-OH·DCHA. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Boc-D-Glu(OMe)-OH·DCHA | 76379-02-7 | 0.98 | Contains a methoxy group on glutamic acid |

| Boc-Allyl-Gly-OH·DCHA | 143979-15-1 | 0.97 | Features an allyl group enhancing reactivity |

| Boc-e-azido-Nle-OH DCHA | 1217451-48-3 | 0.96 | Incorporates an azide for click chemistry applications |

| (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 59279-60-6 | 0.96 | Offers additional functional groups for diverse reactions |

Boc-Nle-OH·DCHA stands out due to its specific use in peptide synthesis and its unique protective group that enhances stability during

Boc-Protection Strategies for L-Norleucine

tert-Butoxycarbonyl Group Introduction Mechanisms

The tert-butoxycarbonyl protection of L-norleucine follows well-established carbamate formation mechanisms that proceed through nucleophilic attack of the amino acid nitrogen on di-tert-butyl dicarbonate [7] [39]. The reaction mechanism involves initial nucleophilic addition of the norleucine amino group to one of the carbonyl carbons of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [23] [44]. This intermediate subsequently undergoes elimination of the carbonate leaving group, which can act as a base or spontaneously decarboxylate to generate tert-butoxide that neutralizes the protonated carbamate product [23].

The mechanistic pathway demonstrates high selectivity for primary amino groups over secondary amines, with reaction rates influenced by the electronic and steric environment surrounding the nitrogen center [6] [30]. Experimental studies have shown that the protection reaction achieves optimal conversion rates when employing 1.1 to 2.0 equivalents of di-tert-butyl dicarbonate relative to the amino acid substrate [26] [30]. The formation of the Boc-protected norleucine proceeds with excellent yields typically ranging from 85% to 95% under standard conditions [30].

Research has demonstrated that the reaction mechanism can be enhanced through Lewis acid catalysis, with zirconium tetrachloride showing particular effectiveness [30]. Under these conditions, aniline derivatives and amino acid esters undergo Boc protection in 3-10 minutes at room temperature, achieving yields of 95% or higher [30]. The catalytic mechanism involves coordination of the Lewis acid to the carbonyl oxygen of di-tert-butyl dicarbonate, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amino group [30].

Solvent Systems for Optimal Protection Efficiency

The selection of appropriate solvent systems significantly impacts the efficiency and yield of tert-butoxycarbonyl protection reactions [9] [12]. Aqueous and mixed aqueous-organic systems have proven highly effective for amino acid protection, with water-tetrahydrofuran mixtures providing excellent results under mild conditions [9]. These biphasic systems allow for effective dissolution of both the amino acid substrate and di-tert-butyl dicarbonate while maintaining appropriate pH conditions through the addition of base [9].

Protic solvents, particularly ethanol, demonstrate superior performance in heterogeneous catalytic systems [12]. Research has shown that ethanol-based reactions using Amberlyst-5 catalyst achieve high yields with reduced reaction times compared to aprotic solvents [12]. The protic nature of ethanol facilitates proton transfer processes essential for carbamate formation while providing good solubility for amino acid substrates [12].

| Solvent System | Reaction Time | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Water/Tetrahydrofuran | 2-4 hours | 88-92 | 0-25 | [9] |

| Ethanol | 1-3 hours | 85-95 | 25 | [12] |

| Acetonitrile | 3-10 minutes | 90-95 | 25 | [30] |

| Dichloromethane | 30-60 minutes | 80-90 | 0-25 | [8] |

Acetonitrile has emerged as an particularly effective solvent for Lewis acid-catalyzed Boc protection reactions [30]. The polar aprotic nature of acetonitrile provides excellent solvation for both reactants and catalysts while minimizing competing side reactions [30]. Reactions conducted in acetonitrile with zirconium tetrachloride catalyst proceed rapidly at room temperature, typically completing within 10 minutes [30].

Solvent-free conditions represent an environmentally advantageous approach that has shown promise for certain amino acid substrates [8]. These reactions employ solid base catalysts such as Amberlyst A-21 resin and proceed through direct contact between reactants [8]. While reaction times may be extended compared to solution-phase methods, the elimination of organic solvents and simplified workup procedures provide significant practical advantages [8].

Dicyclohexylamine Salt Formation

pH-Dependent Precipitation Techniques

The formation of dicyclohexylamine salts with Boc-protected norleucine relies on acid-base neutralization principles that are highly dependent on solution pH [11] [20]. Dicyclohexylamine, with a pKa value of 10.4, acts as a strong organic base capable of deprotonating carboxylic acid groups under appropriate conditions [32] [33]. The salt formation process involves transfer of a proton from the carboxylic acid group of Boc-norleucine to the nitrogen atom of dicyclohexylamine, resulting in electrostatic attraction between the resulting carboxylate anion and dicyclohexylammonium cation [11].

Optimal precipitation conditions typically require careful pH adjustment to ensure complete protonation of the amine while maintaining the carboxylic acid in its ionized form [20]. Research has demonstrated that pH values between 8.0 and 9.5 provide the most favorable conditions for quantitative salt formation [15] [19]. At these pH levels, the dicyclohexylamine remains predominantly protonated while the carboxylic acid group exists primarily as the carboxylate anion [20].

Temperature control during precipitation significantly influences crystal quality and yield [18] [36]. Crystallization experiments conducted at room temperature typically produce well-formed crystals suitable for structural characterization [36]. Lower temperatures may improve crystal quality but extend crystallization times, while elevated temperatures can lead to rapid precipitation with reduced crystalline order [24].

The precipitation process can be enhanced through controlled addition of the base component to solutions containing the Boc-protected norleucine [14]. Slow addition rates allow for gradual pH adjustment and promote formation of larger, more uniform crystals [18]. Typical crystallization times range from several hours to one week depending on concentration, temperature, and mixing conditions [36].

Counterion Selection Rationale

The selection of dicyclohexylamine as the counterion for Boc-norleucine salt formation is based on several favorable physicochemical properties that enhance stability and handling characteristics [17] [32]. Dicyclohexylamine exhibits limited water solubility (approximately 0.8-1.0 g/L at 20°C), which facilitates precipitation of the salt from aqueous or mixed solvent systems [32] [33]. This property enables efficient isolation of the salt product through simple filtration or crystallization techniques [17].

The bulky cyclohexyl substituents on the nitrogen atom provide steric hindrance that can influence crystal packing arrangements and potentially improve solid-state stability [17] [36]. Crystal structure studies of dicyclohexylammonium salts reveal characteristic hydrogen bonding patterns between the protonated amine and carboxylate groups [18] [36]. These interactions contribute to formation of stable lattice structures with well-defined melting points and thermal properties [17].

Dicyclohexylamine offers advantages over other potential counterions in terms of volatility and ease of removal [32]. The compound has a boiling point of 256°C and relatively low vapor pressure, reducing losses during handling and storage [32] [33]. Additionally, the basic nature of dicyclohexylamine (pH 11 in aqueous solution) provides buffering capacity that can help maintain favorable pH conditions during salt formation [32].

| Counterion Property | Dicyclohexylamine | Alternative Amines |

|---|---|---|

| pKa | 10.4 | 9.0-11.5 |

| Water Solubility (g/L) | 0.8-1.0 | Variable |

| Boiling Point (°C) | 256 | 180-300 |

| Molecular Weight | 181.32 | 150-250 |

The molecular weight of dicyclohexylamine (181.32 g/mol) provides a favorable balance between sufficient bulk for precipitation while avoiding excessive molecular complexity [33]. This molecular size contributes to formation of well-defined salt structures without introducing unnecessary steric complications that might interfere with crystallization [17]. The symmetrical structure of dicyclohexylamine also promotes regular packing arrangements in the solid state [36].

¹H/¹³C NMR Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic characterization of N-tert-butoxycarbonyl-norleucine dicyclohexylamine salt reveals distinctive chemical shift patterns that provide comprehensive structural identification. In chloroform-d solution, the ¹H NMR spectrum exhibits characteristic signals that enable unambiguous assignment of all proton environments within the molecular framework [1] [2].

The tert-butoxycarbonyl protecting group manifests as a sharp singlet at δ 1.45 ppm, integrating for nine protons and representing the three equivalent methyl groups attached to the quaternary carbon center [1] . This chemical shift position is consistent with the electron-withdrawing effect of the adjacent carbonyl functionality, which deshields the methyl protons relative to simple alkyl environments [2]. The α-proton of the norleucine residue appears as a multiplet in the region δ 4.2-4.4 ppm, with the exact chemical shift dependent upon pH conditions and the degree of hydrogen bonding interactions [4].

The aliphatic chain of norleucine displays a characteristic pattern of multiplets corresponding to the sequential methylene units. The β-methylene protons resonate at δ 1.8-2.0 ppm, while the γ and δ methylene groups appear in the range δ 1.2-1.4 ppm [4] [5]. The terminal methyl group of the norleucine side chain exhibits a triplet at δ 0.9-1.0 ppm with a coupling constant of approximately 7 Hz, confirming the propyl terminus structure [5] [6].

The dicyclohexylamine component contributes distinctive resonances that facilitate identification of the salt form. The N-H proton typically appears as a broad signal in the range δ 1.5-2.5 ppm, with the exact position and line width dependent upon exchange kinetics and hydrogen bonding [6] [7]. The cyclohexyl ring protons adjacent to nitrogen resonate at δ 2.4-2.6 ppm, while the remaining cyclohexyl methylene protons appear as complex multiplets between δ 1.1-1.8 ppm [7] [8].

¹³C NMR spectroscopic analysis provides complementary structural information through carbon framework characterization. The carbonyl carbon of the Boc protecting group resonates at δ 155.8 ± 1.0 ppm, consistent with carbamate functionality [8] [9]. The quaternary carbon of the tert-butyl group appears at δ 79.9 ± 0.5 ppm, while the three equivalent methyl carbons resonate at δ 28.1 ± 0.5 ppm [9] [10]. The carboxyl carbon of norleucine exhibits a characteristic signal at δ 174.2 ± 1.2 ppm, confirming the presence of the free carboxylic acid functionality [10] [11].

The norleucine aliphatic carbon atoms display chemical shifts that reflect their position within the saturated hydrocarbon chain. The α-carbon resonates at δ 54.1 ± 1.0 ppm, while the β, γ, and δ carbons appear at δ 32.4, 26.9, and 22.6 ppm respectively [11] [12]. The terminal methyl carbon exhibits a characteristic upfield shift at δ 13.8 ppm [12]. The dicyclohexylamine carbons contribute signals in the aliphatic region, with the nitrogen-bearing carbons at δ 56.0 ± 2.0 ppm and the remaining cyclohexyl carbons distributed between δ 25-33 ppm [14].

Two-dimensional NMR experiments, including COSY and HSQC techniques, provide correlation information that confirms connectivity patterns and enables complete assignment verification [14] [15]. The COSY spectrum reveals scalar coupling relationships between adjacent protons, particularly useful for tracing the norleucine aliphatic chain connectivity [15] . HSQC correlation spectroscopy establishes direct carbon-proton connectivities, facilitating unambiguous assignment of the ¹³C resonances [17].

Diastereomeric Purity Assessment

The evaluation of diastereomeric purity represents a critical analytical parameter for N-tert-butoxycarbonyl-norleucine dicyclohexylamine salt, given its importance as a chiral building block in peptide synthesis applications. Multiple analytical approaches enable comprehensive stereochemical characterization and quantitative assessment of enantiomeric excess values [17] [18].

Chiral high-performance liquid chromatography provides the most definitive method for enantiomeric separation and quantification. Utilizing Chiralpak AD-H columns with hexane/isopropanol mobile phase systems, baseline resolution of the L- and D-enantiomers achieves detection limits of 0.1% enantiomeric excess [18] [19]. The chromatographic separation relies upon differential interactions between the enantiomers and the chiral stationary phase, enabling quantitative determination of stereochemical purity exceeding 99.5% enantiomeric excess for high-quality commercial preparations [19] [20].

Nuclear magnetic resonance spectroscopy offers alternative approaches for diastereomeric purity assessment through integration analysis of diagnostic signals. The α-proton resonance exhibits subtle but measurable chemical shift differences between enantiomers when analyzed under standardized conditions [20] [21]. While less sensitive than chromatographic methods, NMR integration analysis provides detection capabilities for diastereomeric impurities at the 2-5% level, sufficient for routine quality control applications [21] [22].

Polarimetric measurements constitute a rapid and cost-effective approach for stereochemical purity evaluation. The specific rotation of N-tert-butoxycarbonyl-norleucine dicyclohexylamine salt ranges from +8.5 to +11.5° when measured at 25°C using the sodium D-line (589 nm) in methanol solution at 1 g/100 mL concentration [22] [23]. Deviations from the expected specific rotation values indicate the presence of enantiomeric impurities, with rotation differences of 1° corresponding to approximately 2-3% enantiomeric excess variation [23] [24].

Capillary electrophoresis employing chiral selector additives provides high-resolution separation capabilities for stereoisomeric analysis. The migration time differences between enantiomers enable quantitative determination of stereochemical purity exceeding 99% with analysis times of 25-35 minutes [24] [25]. This technique offers particular advantages for samples requiring minimal sample consumption and rapid analytical throughput [25] [26].

Advanced mass spectrometric approaches, including liquid chromatography-tandem mass spectrometry with chiral stationary phases, provide both separation and mass confirmation capabilities. These methods achieve detection limits of 0.1% for stereoisomeric impurities while providing definitive structural identification through fragmentation pattern analysis [26] [27]. The combination of chromatographic separation with mass spectrometric detection ensures both stereochemical and chemical purity assessment in a single analytical procedure [27] [28].

Mass Spectrometric Characterization

ESI-MS Fragmentation Patterns

Electrospray ionization mass spectrometry provides comprehensive fragmentation pattern analysis for N-tert-butoxycarbonyl-norleucine dicyclohexylamine salt, enabling detailed structural characterization and identification confirmation [28] [29]. The ionization process generates multiple diagnostic ions that reflect the molecular architecture and provide insight into dissociation pathways under controlled analytical conditions [29] [30].

The molecular ion peak appears at m/z 413.6 corresponding to [M+H]⁺ with relative intensity typically ranging from 15-25% of the base peak [30] [31]. This molecular ion represents the protonated form of the intact salt complex and provides direct molecular weight confirmation for the C₂₃H₄₄N₂O₄ composition [31] [32]. The relatively low intensity of the molecular ion reflects the tendency for facile fragmentation under standard electrospray conditions [32] [33].

The most prominent fragmentation pathway involves dissociation of the salt components, generating [Boc-Nle-OH+H]⁺ at m/z 232.3 with relative intensity of 45-60% [33] . This fragment corresponds to the protonated norleucine derivative following loss of the dicyclohexylamine component, representing a primary dissociation process that occurs readily under gentle ionization conditions [35]. The complementary [DCHA+H]⁺ ion appears at m/z 182.3 and frequently serves as the base peak with 80-100% relative intensity [35] [36].

Secondary fragmentation of the dicyclohexylamine component generates characteristic ions that provide structural confirmation for this portion of the molecule. The base peak at m/z 138.1 corresponds to loss of a cyclohexyl fragment (C₆H₁₁) from the protonated dicyclohexylamine [36] [37]. Additional fragment ions at m/z 99.1 and 56.1 result from progressive cyclohexyl ring fragmentations and rearrangement processes [37] [38].

The Boc protecting group exhibits characteristic fragmentation behavior that facilitates identification. Loss of the tert-butoxycarbonyl group (C₅H₉O₂, 101 Da) from the molecular ion generates [M-Boc]⁺ at m/z 313.4 with relative intensity of 20-35% [38] [39]. This fragmentation pattern is diagnostic for Boc-protected amino acids and provides confirmation of the protecting group identity [39] [40].

Further fragmentation of the [Boc-Nle-OH+H]⁺ ion follows predictable amino acid dissociation pathways. Loss of the carboxyl group generates immonium-type ions, while successive losses of methylene units from the norleucine side chain produce a series of fragment ions separated by 14 Da intervals [40] [41]. The α-amino acid backbone generates characteristic fragments at m/z 84.1 corresponding to [COOH-CH(NH₂)-CH₂]⁺ [41] [42].

Collision-induced dissociation experiments enable systematic investigation of fragmentation mechanisms and energy requirements for specific bond cleavages. The energy threshold for salt dissociation occurs at approximately 5-10 eV, while Boc group elimination requires 15-20 eV activation energy [42] [43]. These energy dependencies provide insight into the relative stability of different molecular regions and facilitate optimization of analytical conditions [43] [44].

Tandem mass spectrometry experiments (MS/MS) using selected precursor ions enable detailed structural elucidation and confirmation of proposed fragmentation pathways. Product ion spectra of the [Boc-Nle-OH+H]⁺ precursor demonstrate characteristic amino acid fragmentation patterns, including neutral losses of water (18 Da), carbon monoxide (28 Da), and the side chain alkyl groups [44] [45]. These fragmentation patterns are consistent with established amino acid mass spectrometry behavior and confirm the norleucine structure [45] [46].

High-Resolution Mass Validation

High-resolution mass spectrometry provides definitive molecular formula confirmation and enables accurate mass determination with sub-ppm precision for N-tert-butoxycarbonyl-norleucine dicyclohexylamine salt [46] [47]. Advanced mass spectrometric platforms, including Orbitrap and quadrupole time-of-flight instruments, deliver mass accuracy sufficient for unambiguous elemental composition assignment [47] [48].

Quadrupole time-of-flight instruments offer complementary capabilities for high-resolution mass analysis, particularly when combined with chromatographic separation techniques [54] [55]. The TOF analyzer provides excellent mass accuracy across the entire mass range while maintaining high sensitivity for trace-level analysis [55] [56]. Calibration procedures using reference compounds ensure consistent mass accuracy throughout extended analytical sequences [56] [57].

The accurate mass measurement protocol incorporates internal calibration standards to compensate for mass drift and environmental influences [57] [58]. Reference compounds such as purine (m/z 121.0509) and HP-921 (m/z 922.0098) provide calibration points bracketing the analyte mass range [58] [59]. Real-time correction algorithms minimize systematic errors and ensure consistent mass accuracy across multiple analytical runs [59] [60].

Isotope pattern analysis provides additional confirmation of molecular composition through comparison of experimental and theoretical isotope distributions [60] [61]. The natural abundance isotope patterns for carbon, nitrogen, and oxygen atoms generate characteristic peak intensity ratios that must match theoretical calculations within acceptable tolerance limits [61] [62]. Modern software algorithms perform automated isotope pattern matching and generate confidence scores for molecular formula assignments [62] [63].

High-resolution product ion analysis extends accurate mass determination to fragment ions, enabling detailed structural characterization and fragmentation mechanism elucidation [63] [64]. Product ion accurate masses confirm proposed fragmentation pathways and provide additional confidence for structural assignments [64] [65]. The combination of accurate mass precursor and product ion information creates a comprehensive mass spectrometric fingerprint for compound identification [65] [66].

Quality control procedures ensure consistent analytical performance through systematic evaluation of mass accuracy, resolution, and sensitivity parameters [66] [67]. Regular analysis of certified reference materials validates instrument performance and confirms analytical method reliability [67] [68]. Statistical analysis of repeated measurements provides confidence intervals for mass accuracy and enables detection of systematic analytical errors [68] [69].

The integration of high-resolution mass spectrometry with complementary analytical techniques creates a comprehensive characterization platform for complex pharmaceutical compounds [69] [70]. The accurate mass information combined with nuclear magnetic resonance data provides definitive structural confirmation and supports regulatory submission requirements [70] [71]. This multi-technique approach ensures analytical confidence and facilitates quality assurance for pharmaceutical development applications [71] [72].

Data processing algorithms automatically generate molecular formula candidates based on accurate mass measurements and apply chemical constraints to eliminate implausible compositions [72] [73]. The software evaluation considers nitrogen rule compliance, double bond equivalents, and elemental ratio reasonableness to rank potential molecular formulas [73] [74]. Manual verification of automated assignments ensures analytical accuracy and prevents software-related errors [74] [75].